REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:20])[CH2:11][C:12](=O)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.OP(O)(O)=O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:11][C:10](=[O:20])[NH:9]2)=[CH:7][CH:8]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[C:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:11][C:10](=[O:20])[NH:9]2
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Name
|
|
Quantity
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5.8 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1)NC(CC(C1=CC=CC=C1)=O)=O
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
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OP(=O)(O)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 100°-110° C. for 6 hr
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Duration
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6 h
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Type
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CUSTOM
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Details
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the precipitate that formed
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Type
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FILTRATION
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Details
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was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=CC(NC2=C1)=O)C1=CC=CC=C1
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=CC(NC2=CC=C1)=O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |